5,6-Dihydrobenzo[h]quinazolin-4-amine 5,6-Dihydrobenzo[h]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 54246-93-4
VCID: VC16257367
InChI: InChI=1S/C12H11N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2,(H2,13,14,15)
SMILES:
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol

5,6-Dihydrobenzo[h]quinazolin-4-amine

CAS No.: 54246-93-4

Cat. No.: VC16257367

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydrobenzo[h]quinazolin-4-amine - 54246-93-4

Specification

CAS No. 54246-93-4
Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
IUPAC Name 5,6-dihydrobenzo[h]quinazolin-4-amine
Standard InChI InChI=1S/C12H11N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2,(H2,13,14,15)
Standard InChI Key LDWGGPUPRZZUMO-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C3=CC=CC=C31)N=CN=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

5,6-Dihydrobenzo[h]quinazolin-4-amine (CAS: 87707-09-3) features a bicyclic framework consisting of a benzene ring fused to a partially reduced pyrimidine ring, with an amine group at the 4-position . The "h" notation in the benzo[h]quinazoline system indicates the specific annelation pattern, where the pyrimidine ring is fused to the benzene ring at the 1,2-positions, creating a linear heteroaromatic system. The compound’s IUPAC name derives from this fusion pattern and the substitution at position 4.

Physicochemical Properties

While direct experimental data for 5,6-dihydrobenzo[h]quinazolin-4-amine are sparse, analogous compounds provide insight into its likely properties:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular FormulaC₁₃H₁₃N₃
Molecular Weight213.23 g/mol
Density1.391 g/cm³
Boiling Point433.3°C
LogP1.829
PSA (Polar Surface Area)53.35 Ų

The moderate LogP value suggests balanced lipophilicity, potentially enhancing membrane permeability, while the polar surface area indicates suitability for oral bioavailability .

Synthetic Methodologies

Modern Synthetic Routes

Contemporary strategies emphasize regioselective functionalization. A pivotal approach involves:

  • Core Construction: Lithiation-carboxylation of brominated precursors (e.g., 4-bromo-2-methylbenzonitrile) to install carboxylic acid groups at strategic positions .

  • Cyclization: Acid- or base-catalyzed cyclization with allyl isothiocyanate to form the pyrimidine ring .

  • Amination: Displacement of thioether or sulfone groups with amines to introduce the 4-amino substituent .

For instance, the synthesis of CCG-203592 (a 5,6-dihydrobenzo[h]quinazolin-4-one derivative) involved sulfur alkylation followed by nucleophilic substitution with ethylamine, achieving a 35-fold potency increase over earlier leads . Adapting this route to prioritize amine installation at position 4 could yield the target compound.

Pharmacological Profile

Antimicrobial and Antibiofilm Activities

Quinazoline-4-amine analogs exhibit potent activity against Gram-positive pathogens. Compound CCG-203592 demonstrated biofilm inhibition in Staphylococcus aureus at submicromolar concentrations, disrupting fibrinolytic mechanisms critical for bacterial dissemination . The 4-amino group likely enhances hydrogen bonding with streptokinase, a virulence factor in Group A Streptococcus .

Other Biological Activities

  • Antimalarial: 4-Aminoquinazoline derivatives inhibit Plasmodium berghei in murine models, with ED₅₀ values comparable to chloroquine .

  • Anti-inflammatory: Dihydrobenzoquinazoline-carboxamides suppress COX-2 by 50.7% at 1 mM, independent of cyclooxygenase inhibition .

Structure-Activity Relationship (SAR) Insights

Influence of Substituents on Bioactivity

  • Position 4: The amine group is critical for kinase inhibition, forming hydrogen bonds with Tyr385 and Leu531 . Methylation reduces potency by 60%, highlighting the importance of a free -NH₂ group .

  • Positions 6/7: Methoxy groups enhance solubility but reduce EGFR selectivity. Fluorine substitutions improve aurora kinase B inhibition (EC₅₀ <1 nM) .

  • Position 8: Carboxylic acid derivatives (e.g., compound 26) exhibit improved metabolic stability, with t₁/₂ >4 hours in hepatic microsomes .

Comparative Analysis with Related Quinazoline Derivatives

Compared to 4-oxo analogs, 4-amino derivatives show:

  • 3-fold higher VEGFR-2 binding affinity

  • 50% greater oral bioavailability in rodent models

  • Reduced cytotoxicity (CC₅₀ >100 μM in HEK293 cells)

Challenges and Future Directions

Current limitations include:

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